![molecular formula C5H9N B1356685 2-Azabicyclo[3.1.0]hexane CAS No. 27202-71-7](/img/structure/B1356685.png)
2-Azabicyclo[3.1.0]hexane
Overview
Description
2-Azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H9N . It is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.0±0.1 g/cm3 and a molar refractivity of 24.5±0.3 cm3 .Chemical Reactions Analysis
The synthesis of this compound involves several steps, including amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid .Physical And Chemical Properties Analysis
This compound has a boiling point of 122.5±8.0 °C at 760 mmHg, a vapour pressure of 13.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 36.0±3.0 kJ/mol . It also has a flash point of 15.8±16.5 °C and an index of refraction of 1.498 .Scientific Research Applications
1. Opioid Ligands for Pruritus Treatment
2-Azabicyclo[3.1.0]hexane compounds have been explored as novel μ opioid receptor ligands, particularly for treating pruritus in dogs. Research has shown that modifications to these compounds can lead to high binding affinity selectively for the μ receptor, with promising implications for medicinal use (Lunn et al., 2012).
2. Asymmetric Synthesis of Bioactive Compounds
The azabicyclo[3.1.0]hexane-1-ols framework, derived from amino acid derivatives, is a versatile intermediate for asymmetric synthesis. It has been used to create a range of pharmacologically active products, including pyrrolidinones and dihydropyridinones, through selective rearrangements and ring cleavages (Jida, Guillot, & Ollivier, 2007).
3. Preparation and Functionalization Techniques
Various methods have been developed for preparing and functionalizing this compound structures. These include techniques for removing protecting groups, which have broadened the scope of synthesis and potential applications in chemical research (Wolan et al., 2011).
4. Synthetic Routes to Phosphono Derivatives
Researchers have developed synthetic routes to create 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, which involve a series of reaction steps including radical cyclization and lithium-halogen exchange. These compounds have potential applications in various chemical synthesis processes (Debrouwer et al., 2013).
5. Synthesis of Amines and Pyridines
Studies have demonstrated methods for synthesizing 3-azabicyclo[3.1.0]hexanes, including copper-mediated transformations of N-allyl enamine carboxylates. This process is significant for the production of highly substituted pyridines and diastereoselective reduction of azabicyclohexanes (Toh et al., 2014).
6. Role in Ficellomycin's Biological Activity
The 1-azabicyclo[3.1.0]hexane ring is essential in ficellomycin, a dipeptide with biological activities against bacteria, fungi, and tumors. The guanidyl modification of this ring is a crucial step in ficellomycin biosynthesis, expanding the structural and biological diversities of natural products (Kurosawa et al., 2020).
Mechanism of Action
Target of Action
2-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design and have been found in a variety of biologically active compounds . For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .
Mode of Action
For example, it has been shown to inhibit the reuptake of serotonin, noradrenaline, and dopamine, which can affect mood and other neurological functions .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given its wide range of biological targets. For instance, in the case of serotonin, noradrenaline, and dopamine reuptake inhibition, the compound can affect the synaptic transmission in the central nervous system .
Pharmacokinetics
The pharmacokinetics of 2-Azabicyclo[31The synthesis of chf2-substituted 3-azabicyclo[310]hexanes has been developed, which could potentially influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological target. For example, by inhibiting the reuptake of serotonin, noradrenaline, and dopamine, the compound can increase the concentration of these neurotransmitters in the synaptic cleft, potentially leading to enhanced neurotransmission .
Safety and Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDGZWSPMAECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590960 | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27202-71-7 | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27202-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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